(2Z)-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
The compound 2-{(Z)-1-[3-IODO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic molecule that features a unique combination of functional groups and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine, methoxy, and propargyloxy groups, along with the thiazolo[3,2-a][1,3]benzimidazole core, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[3-IODO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Thiazolo[3,2-a][1,3]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-a][1,3]benzimidazole ring system.
Introduction of the Iodo and Methoxy Groups: The aromatic ring is functionalized with iodine and methoxy groups through electrophilic aromatic substitution reactions.
Attachment of the Propargyloxy Group: The propargyloxy group is introduced via nucleophilic substitution or coupling reactions.
Formation of the Methylidene Linkage: The final step involves the formation of the (Z)-methylidene linkage through a condensation reaction, typically using a suitable aldehyde and base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[3-IODO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodine or other functional groups.
Substitution: The aromatic ring and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The propargyloxy group can undergo coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Coupling Reagents: Palladium catalysts, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-{(Z)-1-[3-IODO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive functional groups.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[3-IODO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the iodine atom can enhance its binding affinity to certain biological targets, while the propargyloxy group may facilitate interactions with nucleophilic sites.
Comparison with Similar Compounds
Similar compounds to 2-{(Z)-1-[3-IODO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE include:
Thiazolo[3,2-a][1,3]benzimidazole Derivatives: Compounds with similar core structures but different substituents.
Iodo-Substituted Aromatics: Compounds with iodine atoms attached to aromatic rings.
Methoxy-Substituted Aromatics: Compounds with methoxy groups attached to aromatic rings.
The uniqueness of 2-{(Z)-1-[3-IODO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
Properties
Molecular Formula |
C20H13IN2O3S |
---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
(2Z)-2-[(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H13IN2O3S/c1-3-8-26-18-13(21)9-12(10-16(18)25-2)11-17-19(24)23-15-7-5-4-6-14(15)22-20(23)27-17/h1,4-7,9-11H,8H2,2H3/b17-11- |
InChI Key |
XZPRVIDXNDVRJR-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)I)OCC#C |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)I)OCC#C |
Origin of Product |
United States |
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